

Physical and chemical properties of 4-Hydroxybaumycinol A1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybaumycinol A1

Cat. No.: B15560653

[Get Quote](#)

An In-Depth Technical Guide to 4-Hydroxybaumycinol A1

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxybaumycinol A1, also known as Rubeomycin B or Antibiotic FA 1180B, is a potent anthracycline antibiotic with significant antitumor properties. This document provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. The information is intended to serve as a vital resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and drug development.

Introduction

Anthracyclines are a critically important class of chemotherapeutic agents, widely utilized in the treatment of a variety of cancers. **4-Hydroxybaumycinol A1** is a member of this class, produced by the actinomycete *Actinomadura* sp. D326 (also identified as *Actinomadura roseoviolacea* var. *biwakoensis*).^[1] Its complex chemical structure and potent biological activity make it a subject of considerable interest for further investigation and potential therapeutic development. This guide synthesizes the available scientific literature to present a detailed technical profile of this promising compound.

Physicochemical Properties

4-Hydroxybaumycinol A1 is a dark red powder with the molecular formula $C_{33}H_{43}NO_{13}$ and a molecular weight of 661.70 g/mol. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value
Molecular Formula	$C_{33}H_{43}NO_{13}$
Molecular Weight	661.70 g/mol
CAS Number	78919-31-0
Appearance	Dark Red Powder
Melting Point	148-152°C
Boiling Point	882.3 ± 65.0 °C (at 760 mmHg)
Density	1.5 ± 0.1 g/cm ³
Synonyms	Rubeomycin B, Antibiotic FA 1180B

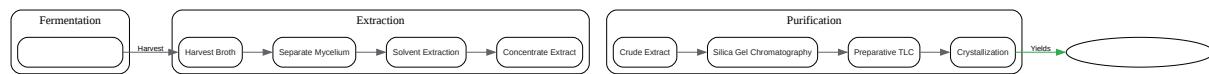
Experimental Protocols

Isolation and Purification of 4-Hydroxybaumycinol A1

The following protocol is based on the methods described for the isolation of Rubeomycin B from *Actinomadura roseoviolacea* var. *biwakoensis*.^[1]

3.1.1. Fermentation

- Producing Organism: *Actinomadura roseoviolacea* var. *biwakoensis* (strain FA-1180).
- Culture Medium: A suitable medium for the cultivation of actinomycetes, typically containing sources of carbon (e.g., glucose), nitrogen (e.g., yeast extract, peptone), and mineral salts.
- Fermentation Conditions: The organism is cultured under aerobic conditions with shaking or stirring at a controlled temperature (typically 28-30°C) for a period sufficient to allow for the production of the antibiotic complex.


3.1.2. Extraction

- The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
- The antibiotic complex, including **4-Hydroxybaumycinol A1**, is extracted from the mycelium using an organic solvent such as methanol or acetone.
- The solvent extract is then concentrated under reduced pressure to yield a crude extract.

3.1.3. Purification

A multi-step chromatographic process is employed to purify **4-Hydroxybaumycinol A1** from the crude extract.

- Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored for the presence of the desired compound, typically by thin-layer chromatography (TLC).
- Preparative Thin-Layer Chromatography (TLC): Fractions enriched with **4-Hydroxybaumycinol A1** are further purified by preparative TLC on silica gel plates, using a solvent system such as chloroform-methanol (10:1, v/v).
- Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., chloroform-methanol) to yield dark red needles.

[Click to download full resolution via product page](#)

Fig. 1: Isolation and Purification Workflow for **4-Hydroxybaumycinol A1**.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of **4-Hydroxybaumycinol A1**.

While specific spectral data from the original literature is not fully available, the following represents the expected data based on its structure and the general characteristics of anthracyclines.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals. Key resonances would include those for the aromatic protons of the anthracycline core, signals for the sugar moiety, and protons of the alkyl side chains.
- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of distinct carbon environments. Characteristic signals would include those for the carbonyl carbons, aromatic carbons, and the carbons of the sugar and side-chain moieties.

3.2.2. Mass Spectrometry (MS)

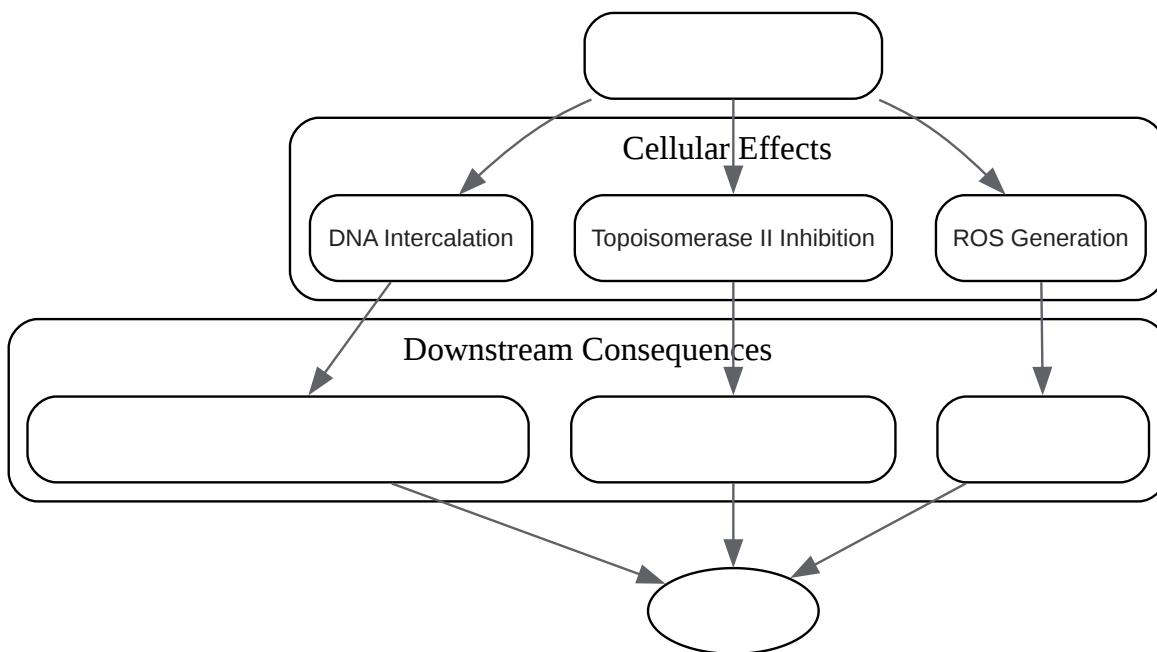
High-resolution mass spectrometry would be used to confirm the molecular formula of $\text{C}_{33}\text{H}_{43}\text{NO}_{13}$ by providing a precise mass measurement. Fragmentation patterns observed in the MS/MS spectrum would offer further structural information.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule. Expected key absorptions include:

- O-H stretching (broad band around 3400 cm^{-1})
- C-H stretching (around $2900\text{-}3000\text{ cm}^{-1}$)
- C=O stretching (of the quinone and other carbonyl groups, around $1600\text{-}1700\text{ cm}^{-1}$)
- C=C stretching (aromatic rings, around $1400\text{-}1600\text{ cm}^{-1}$)
- C-O stretching (around $1000\text{-}1300\text{ cm}^{-1}$)

Biological Activity and Mechanism of Action


Antitumor Activity

4-Hydroxybaumycinol A1 exhibits potent activity against various cancer cell lines. Early studies demonstrated its efficacy against Yoshida sarcoma cells and P388 leukemia in vitro.[\[1\]](#) As an anthracycline, its primary mode of action is believed to involve the disruption of DNA replication and the induction of cell death in rapidly dividing cancer cells.

General Mechanism of Action for Anthracyclines

The antitumor effects of anthracyclines are multifaceted and are generally attributed to the following mechanisms:

- **DNA Intercalation:** The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting the processes of DNA replication and transcription.
- **Topoisomerase II Inhibition:** Anthracyclines can form a stable complex with DNA and the enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
- **Generation of Reactive Oxygen Species (ROS):** The quinone moiety of the anthracycline can undergo redox cycling, leading to the production of ROS such as superoxide anions and hydrogen peroxide. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rubeomycin, a new anthracycline antibiotic complex. I. Taxonomy of producing organism, isolation, characterization and biological activities of rubeomycin A, A1, B and B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Hydroxybaumycinol A1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560653#physical-and-chemical-properties-of-4-hydroxybaumycinol-a1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com